N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C17H19N5O2S2 and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide is 389.09801721 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Studies have shown that thiazole derivatives exhibit significant antimicrobial activities. For instance, Saravanan et al. (2010) synthesized novel thiazoles and tested them for anti-bacterial and anti-fungal activities, finding that most of the synthesized compounds displayed significant antimicrobial properties. This suggests that similar compounds could be effective in combating various bacterial and fungal infections (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Havrylyuk et al. (2013) demonstrated that 2-pyrazoline-substituted 4-thiazolidinones exhibited selective inhibition of leukemia cell lines, indicating potential as anticancer agents. Additionally, one compound was highly active against the Tacaribe virus, suggesting antiviral capabilities (Havrylyuk et al., 2013). Similarly, Yurttaş et al. (2015) synthesized benzothiazole derivatives that showed considerable anticancer activity against some cancer cell lines, further underscoring the anticancer potential of these compounds (Yurttaş et al., 2015).
Optoelectronic Properties
Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, revealing that these compounds have promising applications in optoelectronic devices due to their optical band gaps and satisfactory switching times (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-3-8-22-15(12-5-4-6-13(10-12)24-2)20-21-17(22)26-11-14(23)19-16-18-7-9-25-16/h3-6,10H,1,7-9,11H2,2H3,(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIMNEIRYCJYTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=NCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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